(Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
Overview
Description
(Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a thiazolidinone core, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 2-morpholinoquinoline-3-carbaldehyde with thiazolidin-2,4-dione derivatives. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics .
Medicine
In medicine, this compound is being investigated for its anticancer properties. Preliminary research suggests that it may inhibit the growth of certain cancer cell lines by inducing apoptosis .
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as antimicrobial coatings or drug delivery systems.
Mechanism of Action
The mechanism of action of (Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane of bacteria and fungi, leading to cell death. In anticancer applications, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-2,4-dione derivatives: These compounds share the thiazolidinone core and exhibit similar biological activities.
Quinoline derivatives: Compounds with a quinoline moiety also show antimicrobial and anticancer properties.
Uniqueness
What sets (Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one apart is its combined structural features of both thiazolidinone and quinoline, which may contribute to its enhanced biological activities. This dual functionality allows for a broader range of applications and potentially greater efficacy in its biological effects.
Properties
IUPAC Name |
(5Z)-3-benzyl-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c28-23-21(31-24(30)27(23)16-17-6-2-1-3-7-17)15-19-14-18-8-4-5-9-20(18)25-22(19)26-10-12-29-13-11-26/h1-9,14-15H,10-13,16H2/b21-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWXLAKWKAIETD-QNGOZBTKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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